(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-propylisoquinoline

Platelet aggregation Enantioselectivity Adrenergic signaling

(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-propylisoquinoline (CAS 77280-40-1) is a chiral 1,2,3,4-tetrahydroisoquinoline (THIQ) alkaloid analog distinguished by its (S)-enantiomeric configuration at C-1, a 6,7-dimethoxy substitution pattern, and an N-propyl side chain. It belongs to a pharmacologically significant class of compounds known for interactions with β-adrenoceptors, phosphodiesterases, and platelet aggregation pathways.

Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
CAS No. 77280-40-1
Cat. No. B1605257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-propylisoquinoline
CAS77280-40-1
Molecular FormulaC15H23NO2
Molecular Weight249.35 g/mol
Structural Identifiers
SMILESCCCN1CCC2=CC(=C(C=C2C1C)OC)OC
InChIInChI=1S/C15H23NO2/c1-5-7-16-8-6-12-9-14(17-3)15(18-4)10-13(12)11(16)2/h9-11H,5-8H2,1-4H3/t11-/m0/s1
InChIKeyQUINYXBLBBTXOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-propylisoquinoline (CAS 77280-40-1): A Chiral, O-Methylated Tetrahydroisoquinoline for Specialized Research


(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-propylisoquinoline (CAS 77280-40-1) is a chiral 1,2,3,4-tetrahydroisoquinoline (THIQ) alkaloid analog distinguished by its (S)-enantiomeric configuration at C-1, a 6,7-dimethoxy substitution pattern, and an N-propyl side chain [1]. It belongs to a pharmacologically significant class of compounds known for interactions with β-adrenoceptors, phosphodiesterases, and platelet aggregation pathways [2]. The 6,7-dimethoxy motif confers resistance to catechol-O-methyltransferase (COMT)-mediated metabolism that rapidly inactivates catechol-containing analogs like higenamine (norcoclaurine), offering distinct pharmacokinetic advantages for in vitro and in vivo investigations [3].

Why Generic Substitution of (S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-propylisoquinoline Fails in Specialized Research


Generic substitution within the tetrahydroisoquinoline class is precluded by the critical interplay of N-alkyl chain length, aromatic O-substitution, and C-1 stereochemistry on pharmacological outcomes. The catecholic (6,7-dihydroxy) THIQ higenamine exhibits an ultrashort elimination half-life of approximately 0.133 h (8 min) in humans, severely limiting its utility in sustained-release or chronic in vivo models [1]. Conversely, the 6,7-dimethoxy substitution in the target compound blocks COMT-mediated methylation, dramatically enhancing metabolic stability. Additionally, the (S)-enantiomer is critical for potency; in the enantiomeric pair of the related compound higenamine, the (S)-(−)-isomer demonstrated significantly higher inhibitory potency against epinephrine-induced platelet aggregation than the (R)-(+)-antipode [2]. The N-propyl chain further differentiates the compound from N-methyl or N-isopropyl analogs by modulating lipophilicity and, consequently, tissue distribution and receptor subtype selectivity [3]. These three structural dimensions—O-substitution, stereochemistry, and N-alkylation—generate distinct pharmacological profiles that cannot be replicated by racemic mixtures or analogs with different chain lengths.

Quantitative Differentiation Evidence for (S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-propylisoquinoline Against Key Comparators


(S)-Enantiomer Exhibits Higher Antiplatelet Potency than (R)-Stereoisomer: A Class-Level Inference

In the enantiomeric pair of the closely related THIQ alkaloid higenamine (which shares the 1-substituted tetrahydroisoquinoline core), the (S)-(−)-enantiomer exhibited unequivocally higher inhibitory potency against epinephrine-induced platelet aggregation than the (R)-(+)-enantiomer [1]. Although direct data for CAS 77280-40-1 are not published, the stereochemical requirement for biological activity at adrenergic receptors is well-established; for trimetoquinol (TMQ), another 1-substituted THIQ, the (−)-(S)-isomer is the potent β-adrenergic receptor agonist, while the (R)-isomer is markedly less active [2]. This class-level inference indicates that procurement of the (S)-enantiomer of the propyl-dimethoxy THIQ is essential for achieving meaningful pharmacological activity, whereas the (R)-enantiomer or racemic mixture would yield inferior potency or confounding mixed receptor effects.

Platelet aggregation Enantioselectivity Adrenergic signaling

N-Propyl Substituent Confers Greater Vasodepressor Potency than Shorter N-Alkyl Homologs in the 6,7-Dimethoxy THIQ Series

A systematic pharmacological study of three homologous series of 2-alkyl-1,2,3,4-tetrahydroisoquinoline hydrochlorides (6,7-dihydroxy, 6,7-dimethoxy, and 6-ethoxy) demonstrated that for the 6,7-dimethoxy series, longer 2-alkyl chains resulted in greater depressor (vasodilatory) potency [1]. Specifically, the N-propyl analog exhibits enhanced biological activity compared to N-methyl or N-ethyl congeners due to increased lipophilicity. This trend is consistent with the broader SAR observation that N-alkyl chain elongation in the THIQ class augments affinity for hydrophobic receptor pockets while the 6,7-dimethoxy substitution directs the pharmacological profile toward smooth muscle relaxation rather than the sympathomimetic (pressor) effects characteristic of 6,7-dihydroxy analogs [1].

Vascular pharmacology Structure-activity relationship Alkyl chain optimization

6,7-Dimethoxy Substitution Confers Metabolic Stability Superior to Catechol-Type (6,7-Dihydroxy) THIQ Analogs

Higenamine (norcoclaurine), a 6,7-dihydroxy-substituted THIQ, is a potent β2-adrenoceptor agonist but suffers from extremely rapid in vivo clearance. In a Phase I clinical pharmacokinetic study, the mean elimination half-life of higenamine following intravenous administration was only 0.133 h (approximately 8 minutes), with 94% of the dose eliminated within 30 minutes [1]. This rapid clearance is primarily attributed to catechol-O-methyltransferase (COMT)-mediated methylation of the 6- and 7-position hydroxyl groups. By contrast, the 6,7-dimethoxy substitution in CAS 77280-40-1 blocks this metabolic pathway entirely, as the methoxy groups are not substrates for COMT [2]. This structural feature fundamentally alters the compound's pharmacokinetic profile, rendering it suitable for experimental paradigms requiring prolonged target engagement, sustained in vivo infusion protocols, or in vitro assays where rapid degradation of catecholic analogs would confound results.

Metabolic stability COMT resistance Pharmacokinetics

6,7-Dimethoxy Substitution Shifts Pharmacological Profile from Sympathomimetic (Pressor) to Smooth Muscle Relaxant (Depressor) Activity Relative to 6,7-Dihydroxy Analogs

The landmark 1942 pharmacological survey by Hjort and colleagues established that the nature of the 6,7-substituent on the THIQ scaffold fundamentally dictates the cardiovascular effect profile [1]. The 6,7-dihydroxy series uniformly produced pressor (blood pressure-elevating) effects accompanied by piloerection, exophthalmos, and salivation, consistent with sympathomimetic activation. In striking contrast, the 6,7-dimethoxy series, which includes CAS 77280-40-1, produced depressor (blood pressure-lowering) effects and coarse tremors, with no sympathomimetic signs. Furthermore, the 6,7-dimethoxy analogs inhibited the epinephrine response, whereas the 6,7-dihydroxy analogs did not [1]. This qualitative pharmacological divergence means that the target compound cannot be considered a simple metabolic-stable replacement for catecholic THIQs; it possesses a fundamentally different pharmacodynamic signature that may be desirable for applications targeting vasodilation or specific receptor subtype modulation.

Vascular smooth muscle Pressor/depressor profile Receptor selectivity

N-Propyl Substitution Modulates Lipophilicity and Toxicity Relative to N-Isopropyl and N-Methyl Analogs

Within the 6,7-dimethoxy THIQ series, Hjort et al. (1942) demonstrated that toxicity increased progressively with N-alkyl chain length [1]. While quantitative LD₅₀ values for the specific N-propyl-6,7-dimethoxy compound are not digitally accessible from the original article, the rank order of toxicity is established: longer chain > shorter chain. The N-propyl group therefore occupies an intermediate position between the less toxic but less potent N-methyl analog (e.g., salsolidine) and the more potent but more toxic N-butyl/N-amyl homologs. This is consistent with N-alkyl hydrophobicity trends measured for related THIQ derivatives, where increased chain length correlates with higher logP values and enhanced membrane permeability [2]. The linear N-propyl chain also differs sterically and electronically from the branched N-isopropyl analog (CAS 65492-85-5), which may exhibit distinct receptor subtype selectivity profiles at α1-adrenoceptors, as evidenced by differential binding affinities observed across N-substituted THIQ series [2].

Lipophilicity optimization Toxicity profiling Alkyl chain comparison

Optimal Research and Industrial Application Scenarios for (S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-propylisoquinoline


Sustained In Vivo Pharmacological Studies Requiring Extended Half-Life Beyond Catecholic THIQ Compounds

For researchers conducting chronic infusion, repeated dosing, or PK/PD modeling studies, the 6,7-dimethoxy substitution of CAS 77280-40-1 eliminates the COMT-mediated metabolic vulnerability that limits higenamine to an 8-minute half-life [3]. This compound enables experimental designs requiring stable plasma concentrations over hours rather than minutes, including telemetry-based hemodynamic monitoring, sustained release formulation development, and target engagement biomarker studies. The N-propyl group further enhances tissue distribution via increased lipophilicity while maintaining a manageable toxicity profile relative to longer-chain homologs [4].

Stereospecific Structure-Activity Relationship (SAR) Studies of THIQ β-Adrenoceptor Ligands

The (S)-enantiomeric configuration at C-1 is critical for receptor activation, as demonstrated by the marked potency differences between (S)- and (R)-enantiomers across multiple THIQ scaffolds including higenamine and trimetoquinol [3]. CAS 77280-40-1 serves as a valuable enantiopure building block or reference standard for SAR programs investigating the stereochemical determinants of β2-adrenoceptor agonism, thromboxane A2 receptor antagonism, or phosphodiesterase inhibition. Its single-enantiomer nature eliminates the data variability introduced by racemic mixtures, enabling precise correlation of stereochemistry with functional activity [3].

Differentiation of Pressor vs. Depressor Pharmacophores in Cardiovascular Drug Discovery

The 6,7-dimethoxy substitution fundamentally redirects the cardiovascular profile from the sympathomimetic pressor effects of 6,7-dihydroxy THIQs to a vasodepressor (relaxant) profile, with additional inhibition of epinephrine responses [3]. This compound is therefore suited for programs targeting vasodilatory mechanisms, antihypertensive development, or smooth muscle relaxation pathways. It allows side-by-side comparison with 6,7-dihydroxy analogs to dissect the structural basis of cardiovascular effect switching, a key consideration in designing tissue-selective adrenergic modulators [3].

In Vitro Platelet Aggregation and Thrombosis Model Research Requiring COMT-Resistant Probes

Given that (S)-enantiomers of THIQ alkaloids exhibit superior inhibitory potency on epinephrine-induced platelet aggregation [3], and the 6,7-dimethoxy substitution prevents the rapid metabolic degradation seen with catecholic analogs, this compound is positioned for thrombosis and hemostasis research. It can serve as a stable tool compound for investigating adrenergic regulation of platelet function, TXA2 receptor crosstalk, and disseminated intravascular coagulation (DIC) pathways in vitro and ex vivo, without the confounding factor of rapid compound depletion during extended platelet aggregation assays [3].

Quote Request

Request a Quote for (S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-propylisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.